3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
Description
The compound 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide (molecular formula: C₁₅H₁₉FN₄O₂; molecular weight: 306.34 g/mol) is a benzamide derivative featuring a 3-fluoro-4-methoxy-substituted aromatic ring and a branched alkyl chain bearing a 1H-1,2,4-triazole moiety.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2/c1-10(2)13(7-20-9-17-8-18-20)19-15(21)11-4-5-14(22-3)12(16)6-11/h4-6,8-10,13H,7H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNWLKNNKIDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be outlined as follows:
- Molecular Formula : C15H20F N5O2
- Molecular Weight : 305.35 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its components.
The presence of a fluorine atom and a methoxy group contributes to its unique chemical characteristics, potentially enhancing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The incorporation of the triazole moiety suggests potential antifungal and antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, leading to disruption in ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- Cytotoxicity : Compounds similar to 3-fluoro-4-methoxy-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related compounds range from 0.12 to 2.78 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | A549 | 1.54 |
| 3-Fluoro derivative | MCF-7 | TBD |
Antifungal Activity
The triazole component may also impart antifungal properties. Triazoles are widely used in clinical settings for treating fungal infections due to their ability to inhibit ergosterol biosynthesis. The effectiveness of triazole derivatives has been documented in various studies, showing promising results against clinical isolates of fungi .
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure induced apoptosis in cancer cells through caspase activation. The flow cytometry assays indicated that treatment with the compound led to increased levels of apoptotic markers .
Antifungal Efficacy
In another study focusing on antifungal activity, derivatives of triazole were tested against Candida species, showing significant inhibition at low concentrations. This suggests that the compound may possess similar antifungal properties .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through sequential coupling and functionalization reactions:
Step 1: Formation of the Triazole-Containing Amine
The 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine intermediate is typically prepared via:
- Nucleophilic substitution : Reaction of 1,2,4-triazole with a halogenated butan-2-ol derivative under basic conditions .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring .
Step 2: Amide Coupling
The benzamide moiety is formed via carbodiimide-mediated coupling between 3-fluoro-4-methoxybenzoic acid and the triazole-containing amine:
- Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or THF .
- Conditions : Room temperature, 12–24 hours, yielding 70–85% .
Reaction Equation :
Amide Bond Stability
- Hydrolysis : Resistant to hydrolysis under physiological pH but degrades in strong acidic (pH < 2) or basic (pH > 10) conditions .
- Enzymatic cleavage : Susceptible to proteases in metabolic studies .
Triazole Ring Modifications
- Electrophilic substitution : Reacts with iodomethane at the N-2 position under basic conditions to form quaternary salts .
- Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺) via the triazole nitrogen .
Synthetic Optimization Data
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Amide coupling | EDCl/HOBt, DCM, 24h | 85 | >95 | |
| Triazole introduction | CuSO₄/sodium ascorbate, H₂O/THF | 78 | 90 | |
| Final purification | Recrystallization (EtOAc/hexane) | 92 | 99 |
Side Reactions and Byproducts
Comparison with Similar Compounds
BK67602: 3-Fluoro-4-Methoxy-N-[3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-yl]Benzamide
- Structural Difference : The triazole isomer (1H-1,2,3-triazol-1-yl vs. 1H-1,2,4-triazol-1-yl) alters hydrogen-bonding geometry and ring planarity.
- Impact : 1,2,3-Triazole isomers typically exhibit weaker metabolic stability due to reduced resonance stabilization compared to 1,2,4-triazoles.
- Molecular Weight : 306.34 g/mol (identical to the target compound).
- Synthesis: Likely synthesized via similar routes, such as coupling 3-fluoro-4-methoxybenzoic acid derivatives with amino-triazole intermediates .
Compound 6d: 4-(2-Hydroxy-1-(1H-1,2,4-Triazol-1-yl)Propan-2-yl)-N-(4-Methylbenzyl)Benzamide
- Structural Features :
- Benzamide core with a hydroxypropyl-triazole side chain.
- 4-Methylbenzyl group enhances lipophilicity.
- Molecular Weight : 351.18 g/mol.
- Biological Activity : Demonstrated antifungal efficacy against Botrytis cinerea (EC₅₀ = 1.2 μg/mL), attributed to the triazole moiety’s interaction with fungal cytochrome P450 enzymes .
A25/A26: Triazole-Containing Propenamide Derivatives
- Structural Features :
- Propenamide linker with pyridinyl/difluorophenyl substituents.
- Molecular weight: ~415.9 g/mol.
- Synthesis Yield : 53–55%, lower than typical triazole-benzamide derivatives due to complex stereochemistry .
- Key Difference : The target compound’s simpler alkyl chain may improve synthetic accessibility and pharmacokinetic properties.
VU6010608: mGlu7 NAM with Triazole-Benzamide Scaffold
- Structural Features :
- N-(2-(1H-1,2,4-Triazol-1-yl)-5-(Trifluoromethoxy)Phenyl)Benzamide.
- Trifluoromethoxy group enhances CNS penetration.
- Biological Relevance : High-throughput screening identified potent mGlu7 negative allosteric modulation (IC₅₀ = 12 nM) .
- Comparison : The target compound’s methoxy group may reduce blood-brain barrier penetration compared to VU6010608’s trifluoromethoxy substituent.
Tabulated Comparison of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
